molecular formula C12H16N2OS B319350 N-isopropyl-N'-(phenylacetyl)thiourea

N-isopropyl-N'-(phenylacetyl)thiourea

Cat. No.: B319350
M. Wt: 236.34 g/mol
InChI Key: UBUHRLJBGKSVEO-UHFFFAOYSA-N
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Description

N-Isopropyl-N'-(phenylacetyl)thiourea is a thiourea derivative characterized by an isopropyl group on one nitrogen and a phenylacetyl moiety (a phenyl group attached to an acetyl chain) on the adjacent nitrogen. Thioureas are sulfur- and nitrogen-containing compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C12H16N2OS

Molecular Weight

236.34 g/mol

IUPAC Name

2-phenyl-N-(propan-2-ylcarbamothioyl)acetamide

InChI

InChI=1S/C12H16N2OS/c1-9(2)13-12(16)14-11(15)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,13,14,15,16)

InChI Key

UBUHRLJBGKSVEO-UHFFFAOYSA-N

SMILES

CC(C)NC(=S)NC(=O)CC1=CC=CC=C1

Canonical SMILES

CC(C)NC(=S)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thioureas

Key Structural Features

Thiourea derivatives are defined by their R₁-NH-CS-NH-R₂ backbone. Substituents (R₁, R₂) critically influence physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Comparison of Thiourea Derivatives
Compound Name Substituents (R₁/R₂) Molecular Weight Key Properties/Activities References
N-Isopropyl-N′-phenylthiourea R₁ = isopropyl; R₂ = phenyl ~208 g/mol Antileishmanial activity
N-Phenyl-N'-(3-phenylpropyl)thiourea R₁ = phenyl; R₂ = 3-phenylpropyl 270.40 g/mol Higher lipophilicity
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl- R₁ = neopentyl; R₂ = phenyl 222.35 g/mol Enhanced steric hindrance
N-Isopropyl-N'-(phenylacetyl)thiourea R₁ = isopropyl; R₂ = phenylacetyl ~264 g/mol* Increased hydrophobicity (predicted)

*Estimated based on structural analogs.

Substituent Effects on Properties

  • Steric Effects : Isopropyl and neopentyl groups (e.g., in CAS 15093-39-7) create steric hindrance, which may reduce enzymatic degradation but also limit receptor binding .
  • Electronic Effects : The acetyl group in phenylacetyl may enhance electron-withdrawing properties, altering hydrogen-bonding capacity and receptor interactions compared to simpler phenyl derivatives .

Anticancer and Enzyme Inhibition

Thiourea derivatives like N-benzoyl-N'-phenylthiourea exhibit EGFR tyrosine kinase inhibition, a mechanism critical in cancer therapy . The phenylacetyl group in this compound may similarly target kinase domains through aromatic stacking interactions, though its efficacy would depend on substituent geometry and electronic profile.

Antimicrobial Potential

Amino acid-modified thioureas (e.g., M1/M2 in ) demonstrate enhanced anti-amoebic activity due to hydrophilic moieties improving receptor selectivity. In contrast, the hydrophobic phenylacetyl group in the target compound might favor activity against lipid-rich microbial membranes .

Antileishmanial Activity

N-Isopropyl-N′-phenylthiourea (3b) shows antileishmanial properties, suggesting that the isopropyl group contributes to protozoan membrane disruption . The addition of a phenylacetyl group could modulate solubility and target affinity, though this requires experimental validation.

Analytical Data

  • NMR Symmetry : C₂-symmetric thioureas (e.g., ) show simplified NMR spectra due to equivalent protons. The asymmetry of this compound would result in distinct splitting patterns, aiding structural confirmation .
  • LogP and Solubility : Analogous compounds like CAS 15093-39-7 have experimental LogP values (~3.5), suggesting moderate lipophilicity. The phenylacetyl group may increase LogP further, impacting bioavailability .

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